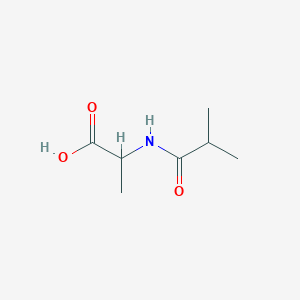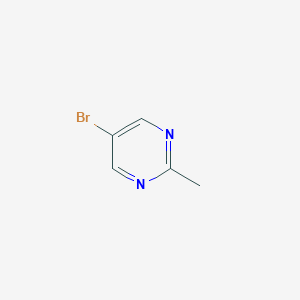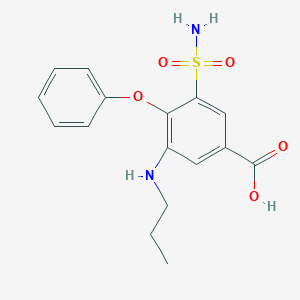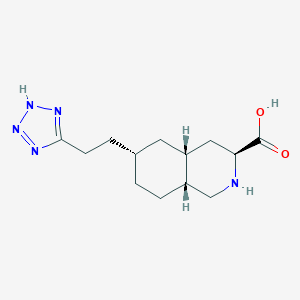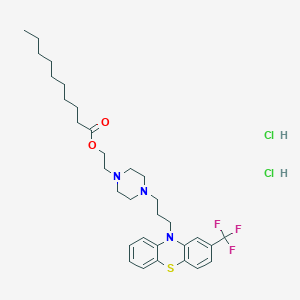
Fluphenazine decanoate dihydrochloride
Overview
Description
Fluphenazine Decanoate Injection is a long-acting parenteral antipsychotic drug intended for use in the management of patients requiring prolonged parenteral neuroleptic therapy . It is contraindicated in patients with suspected or established subcortical brain damage .
Synthesis Analysis
Fluphenazine is a first-generation, typical antipsychotic of the phenothiazine class, given orally or as an intramuscular injection . Fluphenazine decanoate, the depot injection, is given every 4 weeks and is commonly used worldwide for positive symptoms of schizophrenia . It acts as a D2 receptor antagonist and tends to produce significant extrapyramidal side effects .Molecular Structure Analysis
The molecular formula of Fluphenazine decanoate dihydrochloride is C32H44F3N3O2S.2HCl . Its molecular weight is 591.77 .Chemical Reactions Analysis
Fluphenazine is a high-potency antipsychotic acting as a D2 receptor antagonist . It tends to produce significant extrapyramidal side effects . The typical retention time for fluphenazine decanoate is about 17 minutes .Physical And Chemical Properties Analysis
Fluphenazine is a phenothiazine used to treat patients requiring long-term neuroleptic therapy . Its properties and uses are generally similar to those of chlorpromazine . The average weight is 437.522 and the chemical formula is C22H26F3N3OS .Scientific Research Applications
Antipsychotic Treatment
Fluphenazine is an antipsychotic drug that activates postsynaptic dopaminergic mesolimbic receptors D1 and D2 in the brain . It is used for the treatment of bipolar disorder and schizophrenia .
Treatment of Schizophrenia
Fluphenazine may be useful for the treatment of schizophrenia .
Pharmaceutical Formulation
Fluphenazine hydrochloride is used for oral administration . It is a crystalline, odorless white powder .
Drug Stability Studies
A novel, stability-indicating high-performance liquid chromatographic (HPLC) method is delivered for the determination of fluphenazine hydrochloride (FPZ) and its degradation products . The forced degradation testing of FPZ was carried out for hydrolytic, oxidative, photolytic, and thermal degradation .
Drug Quality Control
The method developed for the determination of fluphenazine hydrochloride and its degradation products was found to be precise, accurate, specific, and selective . The method was found to be suitable for the quality control of fluphenazine hydrochloride in the tablet as well as in stability-indicating studies .
Glioblastoma Treatment Research
Fluphenazine dihydrochloride has been used to study its effects as a drug on glioblastoma (GBM) cells in fluorescence-activated cell sorting (FACS) analysis, sorting and single-cell stress-survival experiments .
Novel Formulations
The invention includes novel formulations of fluphenazine HCl, derivatives thereof and other phenothiazines for the purpose of treating a mammal, preferably a human .
Mechanism of Action
Target of Action
Fluphenazine decanoate dihydrochloride primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement.
Mode of Action
Fluphenazine decanoate dihydrochloride acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thereby affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
By blocking dopamine receptors, fluphenazine can alter the normal functioning of these pathways, potentially leading to its antipsychotic effects .
Pharmacokinetics
The pharmacokinetic properties of fluphenazine decanoate dihydrochloride include its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of fluphenazine when taken orally is about 2.7% . The elimination half-life of the intramuscular form is 15 hours for the hydrochloride form and 7-10 days for the decanoate form . The drug is excreted in urine and feces .
Result of Action
The molecular and cellular effects of fluphenazine decanoate dihydrochloride’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking dopamine receptors, fluphenazine can decrease dopamine-mediated effects, potentially alleviating symptoms of conditions like schizophrenia .
Action Environment
The action, efficacy, and stability of fluphenazine decanoate dihydrochloride can be influenced by various environmental factors. These may include the patient’s overall health status, the presence of other medications (which can lead to drug-drug interactions ), and individual patient characteristics.
Safety and Hazards
properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYWOFSPALWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluphenazine decanoate dihydrochloride | |
CAS RN |
2376-65-0 | |
| Record name | Fluphenazine decanoate dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




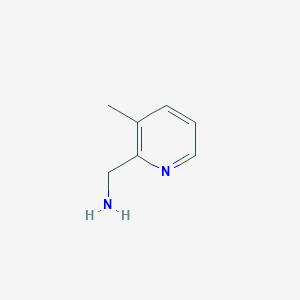

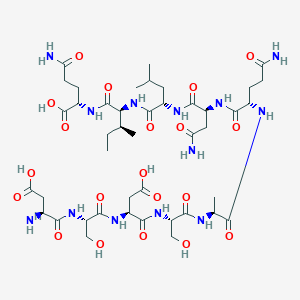
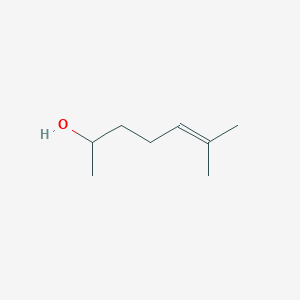
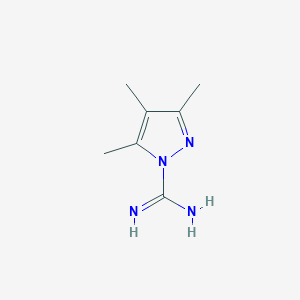
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
